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Compound of Interest
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Cat. No.: B607445 Get Quote

The Fibroblast Growth Factor Receptors (FGFRs) are a family of four transmembrane receptor

tyrosine kinases (FGFR1-4) that regulate crucial cellular processes, including proliferation,

survival, migration, and differentiation.[1][2] Dysregulation of the FGF/FGFR signaling axis has

been implicated in the development and progression of various cancers.[2][3][4]

FGFR4, in particular, has emerged as a significant therapeutic target, especially in

hepatocellular carcinoma (HCC).[2][3] Its primary ligand, FGF19, is often overexpressed in

HCC.[2] The binding of FGF19 to FGFR4, in conjunction with the co-receptor β-klotho (KLB),

triggers receptor dimerization and autophosphorylation.[1][5] This activation initiates

downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which

drive tumor cell growth and survival.[2][5] Given its specific role in certain cancers and its

distinctness from other FGFR family members, FGFR4 represents an attractive target for

selective inhibitor development.[2]

Fgfr4-IN-1: Mechanism of Action
Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4.[6] Preclinical studies indicate that it

functions as an ATP-competitive inhibitor. A structurally related compound was shown to

achieve its selectivity and potency by covalently modifying a specific cysteine residue (Cys552)

within the ATP-binding pocket of FGFR4.[1] This covalent modification irreversibly blocks the

kinase activity, thereby inhibiting downstream signaling and suppressing tumor cell

proliferation.[1]
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The following tables summarize the key quantitative data from preclinical evaluations of Fgfr4-
IN-1 and related selective FGFR4 inhibitors.

Table 1: In Vitro Potency and Selectivity

Compo
und

Target
Assay
Type

IC50
(nM)

Cell
Line

Cell-
Based
IC50
(nM)

Selectiv
ity (Fold
vs
FGFR1-
3)

Referen
ce

Fgfr4-IN-

1
FGFR4

Kinase

Assay
0.7

HuH-7

(HCC)
7.8

Not

Specified
[6]

Compou

nd 1
pFGFR4

Cellular

Assay
9

Not

Specified

Not

Specified
>100 [1]

Table 2: In Vivo Pharmacokinetics of a Selective FGFR4
Inhibitor (Compound 1)

Species Cmax (µM)
Clearance
(mL/min/kg)

Oral
Bioavailability
(%)

Reference

Mouse High Low 20 [1]

Rat High Low 12 [1]

Cynomolgus

Monkey
High Low 27 [1]

Key Experimental Protocols
Detailed methodologies for the core preclinical experiments are outlined below.

In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of Fgfr4-IN-1 on the enzymatic activity of

the FGFR4 kinase domain.
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Methodology:

Recombinant human FGFR4 kinase domain is incubated with a specific substrate (e.g., a

synthetic peptide) and ATP in a reaction buffer.

Fgfr4-IN-1 is added at various concentrations to the reaction mixture.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of phosphorylated substrate is quantified, typically using a luminescence-

based assay (e.g., ADP-Glo) or a fluorescence-based method.

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by

50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay
Objective: To assess the effect of Fgfr4-IN-1 on the growth of cancer cell lines that are

dependent on FGFR4 signaling.

Methodology:

HuH-7 hepatocellular carcinoma cells, known to express FGFR4, are seeded in 96-well

plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of Fgfr4-IN-1 or a vehicle control

(DMSO).

After a 72-hour incubation period, cell viability is assessed. A common method involves

using a reagent like resazurin or CellTiter-Glo, which measures metabolic activity.

Alternatively, for direct cell count, cells are washed with water and then lysed with 3% HCl.

The optical density is measured at 650 nm.[6]

The IC50 value is determined by plotting the percentage of proliferation inhibition against

the compound concentration.[6]

In Vivo Tumor Xenograft Study
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Objective: To evaluate the anti-tumor efficacy of Fgfr4-IN-1 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Tumor Implantation: Human hepatocellular carcinoma cells (e.g., HuH-7) are injected

subcutaneously into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g.,

100-200 mm³). The mice are then randomly assigned to treatment groups (vehicle control

and Fgfr4-IN-1 at various doses).

Dosing: Fgfr4-IN-1 is administered orally once or twice daily for a specified period (e.g.,

21-28 days).

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g.,

2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised,

weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting

for pFGFR4).

Efficacy Calculation: The percentage of tumor growth inhibition (TGI) is calculated to

determine the efficacy of the treatment.
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Caption: The FGFR4 signaling cascade initiated by FGF19 and KLB.
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In Vivo Xenograft Study Workflow
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Caption: Workflow for a preclinical in vivo tumor xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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